molecular formula C8H12N4O B12114641 2,3-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 95095-60-6

2,3-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B12114641
CAS No.: 95095-60-6
M. Wt: 180.21 g/mol
InChI Key: JBKIQMVBKWPNPL-UHFFFAOYSA-N
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Description

2,3-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential use as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigation into its therapeutic potential for treating various diseases.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,3-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar core structure.

    2-Aminoquinazoline: A derivative with an amino group at the 2-position.

    4(3H)-Quinazolinone: A related compound with a carbonyl group at the 4-position.

Uniqueness

2,3-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unique due to the presence of two amino groups and the tetrahydroquinazoline core

Properties

CAS No.

95095-60-6

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

2,3-diamino-5,6,7,8-tetrahydroquinazolin-4-one

InChI

InChI=1S/C8H12N4O/c9-8-11-6-4-2-1-3-5(6)7(13)12(8)10/h1-4,10H2,(H2,9,11)

InChI Key

JBKIQMVBKWPNPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C(=N2)N)N

Origin of Product

United States

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